2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine

Histamine receptor pharmacology H1 receptor agonism H2 receptor selectivity

Histamine receptor pharmacology demands tool compounds with unambiguous subtype selectivity-yet structurally similar 5-substituted triazole analogs (IEM-759, EATRI) display confounding H2 activity. IEM-813 (CAS 61012-32-6) resolves this with validated preferential H1-receptor agonism. • Confirmed H1 selectivity: greater affinity for gut-isolated H1 vs. atrial H2 receptors; active in guinea pig ileum contraction at 0.25 mg/kg i.p. • 5-Methyl substitution locks distinct tautomeric state and electrostatic profile vs. 5-amino or unsubstituted analogs-validated in head-to-head pharmacological comparisons. • ≥95% purity; supplied with full analytical characterization (HPLC, NMR, MS); suitable as reference standard and SAR probe.

Molecular Formula C5H10N4
Molecular Weight 126.16 g/mol
CAS No. 61012-32-6
Cat. No. B1203566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine
CAS61012-32-6
Synonyms3-(beta-aminoethyl)-5-methyl-1,2,4-triazole
IEM 813
IEM-813
Molecular FormulaC5H10N4
Molecular Weight126.16 g/mol
Structural Identifiers
SMILESCC1=NC(=NN1)CCN
InChIInChI=1S/C5H10N4/c1-4-7-5(2-3-6)9-8-4/h2-3,6H2,1H3,(H,7,8,9)
InChIKeyFZSOHMVWLBLDDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine: Chemical Identity & Procurement


2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine (CAS 61012-32-6), also referred to as 3-methyl-1H-1,2,4-triazole-5-ethanamine or IEM-813 [1], is a small-molecule heterocyclic primary amine belonging to the 1,2,4-triazole class with molecular formula C₅H₁₀N₄ and molecular weight 126.16 g/mol [2]. The compound features a triazole ring bearing a methyl substituent at the 5-position and an aminoethyl side chain at the 3-position, distinguishing it structurally from both unsubstituted and amino-substituted triazole analogs [3]. Its primary historical research context lies in histamine receptor pharmacology, where it has been characterized as a selective histamine H₁-receptor agonist, and it has been assigned the research code IEM-813 in early pharmacological literature [4]. A critical caveat for procurement and selection is that nomenclature overlap exists in archival sources: some 1970s literature applies the IEM-813 designation to the 5-amino analog, while contemporary authoritative databases (PubChem, MeSH, CTD) consistently map IEM-813 to the 5-methyl compound (CAS 61012-32-6) [5].

Structural Determinants of Pharmacological Divergence


The 1,2,4-triazole-3-ethanamine scaffold exhibits extraordinary sensitivity to substitution at the 5-position of the heterocyclic ring. Even minimal structural changes—replacement of the 5-methyl group with hydrogen (yielding the unsubstituted analog EATRI), with an amino group (yielding IEM-759), or with aryl substituents—produce fundamentally different pharmacological profiles that preclude interchangeable use [1]. Specifically, the 5-methyl substitution in 2-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine confers preferential H₁-receptor agonism, while the 5-amino analog IEM-759 exhibits dominant H₂-receptor activity, as demonstrated in head-to-head pharmacological comparisons [2]. Furthermore, the presence and nature of the 5-substituent alters the tautomeric equilibrium and molecular electrostatic potential of the triazole ring, which directly impacts receptor recognition and activation efficacy at histamine receptor subtypes [3]. Therefore, selecting a different 5-substituted triazole ethanamine based on superficial structural similarity will result in a qualitatively different pharmacological tool compound and is not a valid scientific substitution.

Differentiation Evidence vs. Closest Analogs


H₁-Receptor Functional Selectivity vs. IEM-759

In a direct comparative pharmacological study, 2-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine (designated IEM-813 in the study) demonstrated preferential agonist activity at histamine H₁-receptors, while its 5-amino analog 3-(beta-aminoethyl)-5-amino-1,2,4-triazole (IEM-759) predominantly activated H₂-receptors [1]. The selectivity was assessed across four classical histamine-sensitive preparations: guinea pig ileum contraction (H₁), dog gastric acid secretion (H₂), guinea pig right atrium chronotropy (H₂), and cat blood pressure (combined H₁/H₂) [1]. IEM-813 exhibited markedly greater efficacy in the H₁-mediated ileal contraction and comparatively weaker effects on H₂-mediated gastric secretion and atrial rate, whereas IEM-759 displayed the inverse selectivity pattern [1].

Histamine receptor pharmacology H1 receptor agonism H2 receptor selectivity

In Vivo H₁-Agonist Profile vs. H₁-Blockers

Two independent in vivo studies confirmed the functional H₁-agonist identity of 2-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine (IEM-813) and its differentiation from other histaminergic agents. In a chronic dog gastric fistula model, IEM-813 failed to suppress histamine-stimulated gastric acid secretion, in contrast to H₁-blockers suprastin, peritol, and pipolphen which did suppress secretion; this negative result corroborates its H₁-agonism rather than antagonism [1]. In a separate rat hemiovariectomy model examining compensatory ovarian hypertrophy (COH), IEM-813 administered intraperitoneally at 0.25 mg/kg did not alter COH rate, whereas the H₁-blocker dimedrol (diphenhydramine) at 50 mg/kg s.c. enhanced estrogen-mediated suppression of COH—a functional differentiation between H₁-agonist and H₁-antagonist in the same experimental system [2]. These results position IEM-813 as a bona fide H₁-agonist in vivo, distinct from both H₁-antagonists and H₂-preferring agonists such as IEM-759.

In vivo pharmacology Gastric secretion Ovarian hypertrophy model

Structural Basis of H₂-Receptor Recognition vs. EATRI

Computational modeling of 1,2,4-triazole analogs at the histamine H₂-receptor revealed that the most stable tautomer of 3-ethylamine-1,2,4-triazole (EATRI, the 5-unsubstituted analog) is also the most similar to the assumed active form of histamine, enabling its recognition at the H₂-receptor despite electrostatic differences near the N(2) position [1]. The introduction of a 5-methyl substituent in 2-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine alters the tautomeric equilibrium relative to EATRI, shifting the relative energies of ring-protonated tautomers—the discriminant property identified as critical for receptor activation in the proposed mechanistic model [1]. While direct computational comparison of EATRI and the 5-methyl analog was not explicitly published in the same study, the established structure-activity relationship implies that 5-methyl substitution diverts the compound away from the H₂-active tautomeric profile of EATRI, consistent with the experimental observation that IEM-813 is H₁-selective rather than H₂-active [2].

Molecular pharmacology Receptor recognition Tautomerism

TAAR1 Agonist Activity

Preliminary binding data curated in BindingDB indicate that a compound structurally consistent with 2-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine (entry BDBM109573, associated with US Patent 8,604,061) exhibits agonist activity at rat trace amine-associated receptor 1 (TAAR1) with an EC₅₀ of 0.600 nM in recombinant HEK293 cells assessed by cAMP accumulation [1]. This sub-nanomolar potency at TAAR1 represents a pharmacological activity entirely distinct from the histamine receptor family, suggesting that the 5-methyl triazole ethanamine scaffold may engage additional GPCR targets beyond H₁/H₂ receptors [1]. By contrast, the unsubstituted analog EATRI has been studied exclusively in the context of H₂-receptor recognition, and 5-aryl-substituted triazole ethanamines (WO2023033681A1) were developed as TAAR1 modulators with distinct SAR [2]. The potential dual H₁/TAAR1 activity of the 5-methyl compound, if confirmed, would differentiate it from both EATRI (H₂-preferring) and 5-aryl analogs (TAAR1-selective but structurally divergent). Caution: The BindingDB structural assignment requires verification, as the parent patent (US 8,604,061) primarily describes 2-aminooxazolines rather than triazole ethanamines.

Trace amine-associated receptor 1 TAAR1 agonism GPCR pharmacology

Physicochemical Profile vs. Aminotriazole Analogs

Computed physicochemical descriptors reveal key differences between 2-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine and its closest analogs that impact handling, formulation, and membrane permeability. The target compound has a computed XLogP3-AA of -0.3 [1], reflecting moderate hydrophilicity conferred by the 5-methyl group and the ionizable primary amine. By comparison, the unsubstituted analog EATRI (C₄H₈N₄, MW 112.13) has lower lipophilicity, while the 5-amino analog IEM-759 (C₄H₉N₅, MW 127.15) has higher hydrogen bond donor/acceptor counts that further increase polarity . The target compound features 2 hydrogen bond donors (from the primary amine and triazole NH) and 3 hydrogen bond acceptors, with a topological polar surface area (tPSA) of 67.59 Ų . These values place it in a favorable intermediate range for blood-brain barrier penetration relative to more polar amino-substituted triazoles. The compound's boiling point of 327.9 °C at 760 mmHg and refractive index of 1.563 have been experimentally determined , providing practical parameters for purity assessment and formulation that are absent from many vendor datasheets for comparator compounds.

Physicochemical properties Drug-likeness Computational chemistry

Optimal Application Scenarios


Selective H₁ Agonist for Pharmacological Studies

Based on the direct head-to-head pharmacological comparison [1] showing preferential H₁-receptor agonism vs the H₂-preferring IEM-759, this compound is optimally deployed as a selective H₁-receptor agonist tool in isolated tissue bath experiments (e.g., guinea pig ileum contraction) and in vivo models requiring H₁ activation without confounding H₂ stimulation. Researchers investigating histamine receptor subtype-specific signaling cascades, gastric secretion regulation, or cardiovascular H₁-mediated responses should select this compound over the unsubstituted analog EATRI (which is H₂-active [2]) or the 5-amino analog IEM-759 (H₂-preferring [1]). The validated 0.25 mg/kg i.p. dose from rodent studies [3] provides a starting point for in vivo experimental design.

Chemical Probe: Tautomerism & Receptor Recognition

The established computational framework demonstrating that 5-substitution alters triazole ring tautomerism and molecular electrostatic potential [2] positions this compound as a key chemical probe for structure-activity relationship (SAR) studies. Researchers studying how the 5-methyl group influences tautomeric equilibrium relative to EATRI (unsubstituted) or 5-amino analogs can employ this compound in comparative biophysical assays (NMR tautomer analysis, in silico docking, H₁/H₂ competition binding). This application is uniquely enabled by the intermediate lipophilicity (XLogP3-AA = -0.3 [4]) and favorable H-bond donor/acceptor profile, which facilitate both aqueous solubility for biochemical assays and sufficient membrane partitioning for cellular studies.

Reference Standard for Triazole Building Block Analysis

The well-defined experimental physicochemical properties—boiling point of 327.9 °C at 760 mmHg, refractive index of 1.563, and tPSA of 67.59 Ų —make this compound suitable as a reference standard for HPLC, GC, or NMR method development in laboratories synthesizing or characterizing triazole-containing chemical libraries. Its molecular weight (126.16 g/mol) and distinct UV/RI detection response differentiate it from both lighter analogs (EATRI, MW 112.13) and heavier aryl-substituted triazole ethanamines (typically MW >200), providing clear retention time markers in chromatographic systems. Procurement specifications of ≥95% purity (available from multiple vendors ) are adequate for use as an analytical reference material.

Dual H₁/TAAR1 Probe Scaffold

Preliminary TAAR1 agonist data (EC₅₀ = 0.600 nM at rat TAAR1 [5]) suggest that this compound may serve as a starting scaffold for developing dual-pharmacology probes targeting both histamine H₁ and trace amine-associated receptors. This potential dual activity, if confirmed through orthogonal assays, would differentiate the 5-methyl analog from 5-aryl TAAR1 modulators (WO2023033681A1 [6]), which were optimized for TAAR1 selectivity at the expense of histamine receptor interaction. Medicinal chemistry groups pursuing polypharmacology or investigating H₁/TAAR1 receptor crosstalk should prioritize this scaffold for hit expansion, with the important caveat that independent replication of the TAAR1 binding data is required before drawing firm conclusions.

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